3-Amino-2,3,6-trideoxy-2-fluorogalactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,3,6-trideoxy-2-fluorogalactose is a synthetic sugar derivative with the molecular formula C₇H₁₄FNO₃. This compound is notable for its unique structure, which includes an amino group and a fluorine atom, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluorogalactose typically involves the functionalization of a glycal intermediate. One common method includes the use of a cyclic sulfamidate ketimine moiety, which allows for diversified functionalization . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar glycal intermediates and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluorogalactose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to the formation of different functional groups.
Reduction: This can be used to alter the fluorine atom or other reactive sites on the molecule.
Substitution: Commonly involves replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives .
Scientific Research Applications
3-Amino-2,3,6-trideoxy-2-fluorogalactose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which 3-Amino-2,3,6-trideoxy-2-fluorogalactose exerts its effects involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes and receptors, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,3,6-trideoxy-3-C-methyl-L-arabino-hexose:
3-Amino-2,3,6-trideoxy-3-C-methyl-L-arabino-hexopyranose:
Uniqueness
3-Amino-2,3,6-trideoxy-2-fluorogalactose is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for studying fluorinated compounds and their interactions in various scientific fields .
Properties
CAS No. |
99773-72-5 |
---|---|
Molecular Formula |
C7H14FNO3 |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-4-amino-5-fluoro-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H14FNO3/c1-3-6(10)5(9)4(8)7(11-2)12-3/h3-7,10H,9H2,1-2H3/t3-,4-,5-,6+,7-/m0/s1 |
InChI Key |
RXMPRRVDESQHGP-ZVPSTABDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)F)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.